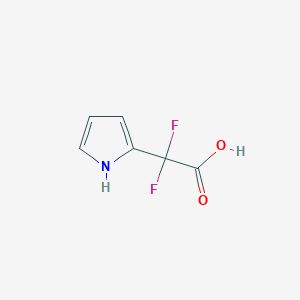

2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5F2NO2 |

|---|---|

Molecular Weight |

161.11 g/mol |

IUPAC Name |

2,2-difluoro-2-(1H-pyrrol-2-yl)acetic acid |

InChI |

InChI=1S/C6H5F2NO2/c7-6(8,5(10)11)4-2-1-3-9-4/h1-3,9H,(H,10,11) |

InChI Key |

DWJACYIMRKDRTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Difluoro 2 1h Pyrrol 2 Yl Acetic Acid and Analogues

Approaches to the Construction of the 1H-Pyrrol-2-yl Core

The pyrrole (B145914) ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. Its synthesis has been a subject of intense research, leading to a variety of effective methods.

Classical Heterocyclic Synthesis Protocols and their Adaptations

Classical methods for pyrrole synthesis, developed over a century ago, remain highly relevant due to their reliability and broad applicability. The Paal-Knorr synthesis, for instance, is a straightforward method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole with yields often exceeding 60%. rgmcet.edu.inwikipedia.org The reaction can be conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction. organic-chemistry.org Various catalysts, including Brønsted and Lewis acids, have been employed to promote the condensation, with some modern adaptations using catalysts like trifluoroacetic acid to achieve excellent yields. rgmcet.edu.inasianpubs.org

Table 1: Examples of Paal-Knorr Pyrrole Synthesis Conditions and Yields

| Amine | Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

| Various aliphatic and aromatic amines | Hexa-2,5-dione | Water, reflux | Good to excellent | researchgate.net |

| Substituted aryl/heteroaryl amines | Acetonylacetone | Trifluoroacetic acid | Excellent | asianpubs.org |

| Various amines and sulfonamides | 2,5-Dimethoxytetrahydrofuran (B146720) | Iron(III) chloride, water | Good to excellent | organic-chemistry.org |

| Aliphatic, heterocyclic, and multicyclic aromatic amines | 1,4-Diketones | I2, room temperature, solvent-free | Exceptional | rgmcet.edu.in |

| Amines, diamines, or triamines | Diketones | Silica-supported sulfuric acid, room temperature, solvent-free | 98% (in 3 min) | rgmcet.edu.in |

Other classical methods include the Hantzsch and Knorr pyrrole syntheses, which also form the basis for more modern, efficient protocols. The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. syrris.comresearchgate.net The Knorr synthesis, in a catalytic version, can produce pyrroles from the dehydrogenative coupling of 1,2-amino alcohols with keto esters. organic-chemistry.org

Transition Metal-Catalyzed Cyclization Strategies for Pyrrole Formation

Transition metal catalysis has revolutionized organic synthesis, and the formation of pyrroles is no exception. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. A variety of transition metals, including rhodium, zinc, copper, nickel, palladium, and ruthenium, have been successfully employed in pyrrole synthesis. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net

For instance, dienyl azides can be converted to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalytic amounts of zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4). organic-chemistry.orgnih.gov Copper or nickel catalysis can achieve highly selective denitrogenative annulations of vinyl azides with aryl acetaldehydes to produce diaryl substituted pyrroles under mild and neutral conditions. organic-chemistry.org Ruthenium-based pincer-type catalysts enable the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org

Table 2: Selected Transition Metal-Catalyzed Pyrrole Syntheses

| Catalyst | Substrates | Product Type | Yield (%) | Reference |

| ZnI2 or Rh2(O2CC3F7)4 | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | High | organic-chemistry.orgnih.gov |

| Copper or Nickel | Vinyl azides and aryl acetaldehydes | 2,4- and 3,4-diaryl substituted pyrroles | High | organic-chemistry.org |

| Ruthenium-based pincer catalyst | Secondary alcohols and amino alcohols | Substituted pyrroles | Good | organic-chemistry.org |

| Gold(I) | N-protected 5-aminopent-2-yn-1-ol | N-protected pyrroles | High | organic-chemistry.org |

| Nano copper | Vinyl azides and terminal alkynes | 2,5-disubstituted pyrroles | High | organic-chemistry.org |

Continuous Flow Synthesis Techniques for Pyrrole Derivatives

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced safety, improved scalability, and precise control over reaction parameters. syrris.comomicsonline.orgrsc.org This technology is well-suited for the synthesis of pyrrole derivatives, allowing for rapid optimization and production.

The Paal-Knorr synthesis has been successfully adapted to a continuous flow process. For example, N-substituted pyrroles can be synthesized from 1,4-dicarbonyl compounds and primary amines using a solid acid catalyst, such as Amberlyst-15, in a tubular flow reactor. This method demonstrates high yields (80–92%) with short residence times. omicsonline.org Another approach utilizes a modified Clauson-Kaas protocol with 2,5-dimethoxytetrahydrofuran and various anilines in a continuous flow setup, achieving good to excellent yields. acs.org

The Hantzsch pyrrole synthesis has also been implemented in a one-step continuous flow process to produce pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com Flow chemistry has also been used to generate libraries of polysubstituted pyrroles from readily available starting materials with defined residence times. richmond.edu

Table 3: Examples of Continuous Flow Synthesis of Pyrroles

| Reaction Type | Catalyst/Conditions | Residence Time | Yield (%) | Reference |

| Paal-Knorr | Amberly-15, 100°C, 0.2 mL/min flow rate | 5 minutes | 80-92% | omicsonline.org |

| Modified Clauson-Kaas | p-TsOH, 0.250 mL/min flow rate | 3.14 minutes | Good to excellent | acs.org |

| Polysubstituted Pyrrole Synthesis | Glycine methyl ester and DIEA, 145°C | 30 minutes | High | richmond.edu |

| Hantzsch | Microreactor, optimized conditions | Not specified | Nearly 100% | acs.org |

Methods for Introducing the 2,2-Difluoroacetic Acid Functionality

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The gem-difluoroacetic acid moiety is a particularly valuable functional group in medicinal chemistry. Its synthesis typically involves either electrophilic or nucleophilic fluorination strategies.

Electrophilic Fluorination on Carboxylic Acid Derivatives

Electrophilic fluorination is a common method for introducing fluorine atoms into electron-rich substrates. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. mdpi.combrynmawr.eduwikipedia.org The fluorination of β-keto esters is a well-established method for producing α-fluorinated carbonyl compounds. mdpi.comresearchgate.net The direct difluorination of a methylene (B1212753) group between two carbonyls in 1,3-dicarbonyl compounds can be achieved with electrophilic fluorinating agents, though the second fluorination step can be slow. beilstein-journals.org The reactivity of the substrate is a key factor, and often, metal catalysts or organocatalysts are employed to facilitate the reaction and control stereochemistry. mdpi.com

A plausible synthetic route to 2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid would involve the preparation of a precursor such as ethyl 2-(1H-pyrrol-2-yl)-2-oxoacetate. This β-keto ester could then be subjected to electrophilic fluorination. The electron-rich nature of the pyrrole ring might pose a challenge, potentially leading to competing ring fluorination. Therefore, careful optimization of reaction conditions and the choice of fluorinating agent would be crucial.

Table 4: Electrophilic Fluorinating Agents and Their Applications

| Reagent | Substrate Type | Product Type | Key Features | Reference(s) |

| Selectfluor® (F-TEDA-BF4) | β-Keto esters, 1,3-Diketones, Ketones | α-Fluoro and α,α-difluoro carbonyls | Stable, widely used, can require catalysts for selectivity | mdpi.comorganic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | β-Keto esters, Indoles | α-Fluoro carbonyls, 3,3-Difluoro-2-oxindoles | Mild fluorinating agent with a large substrate scope | brynmawr.eduwikipedia.org |

| Molecular Fluorine (F2) | 1,3-Dicarbonyl compounds | 2,2-Difluoro-1,3-dicarbonyls | Highly reactive, requires specialized handling and mediating agents | beilstein-journals.org |

Nucleophilic Fluorination Routes to Fluoroalkyl Compounds

Nucleophilic fluorination provides an alternative approach to synthesizing fluoroalkyl compounds. This strategy typically involves the displacement of a leaving group by a fluoride (B91410) ion source or the use of specialized nucleophilic fluorinating reagents. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are effective for converting alcohols and carbonyl compounds into the corresponding fluorinated and difluorinated products, respectively. sci-hub.se Various fluoride sources, such as potassium fluoride (KF), cesium fluoride (CsF), and triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF), are also commonly used. rsc.orgacsgcipr.orgnih.gov

For the synthesis of the target molecule, a potential nucleophilic strategy could involve the synthesis of a precursor with a suitable leaving group at the α-position to a carbonyl, which is attached to the pyrrole ring. For instance, an α-hydroxy or α-haloketone derivative of pyrrole could be a viable starting material. The reaction of such a precursor with a nucleophilic fluorinating agent could then install the gem-difluoro unit.

Table 5: Common Nucleophilic Fluorinating Reagents

| Reagent | Typical Transformation | Key Features | Reference(s) |

| Diethylaminosulfur trifluoride (DAST) | Alcohols to alkyl fluorides, Aldehydes/Ketones to gem-difluorides | Widely used but thermally unstable | sci-hub.se |

| Deoxo-Fluor | Alcohols to alkyl fluorides, Aldehydes/Ketones to gem-difluorides | More thermally stable than DAST | sci-hub.se |

| Triethylamine tris(hydrogen fluoride) (Et3N·3HF) | Halogen exchange, fluorination of alkyl bromides | Mild and efficient reagent | rsc.org |

| Potassium Fluoride (KF) / Cesium Fluoride (CsF) | Halogen exchange | Cost-effective, often used with phase-transfer catalysts | rsc.orgacsgcipr.org |

| Ishikawa's Reagent | Alcohols to fluorides, formation of fluoro-β-ketoesters | Versatile reagent for introducing fluoroalkyl groups | nih.gov |

Utilization of Fluorine-Containing Building Blocks in C-C Bond Formations

A primary strategy for synthesizing α,α-difluoro-α-heteroaryl acetic acids involves the use of readily available fluorine-containing building blocks. researchgate.net This approach is often more straightforward and provides higher regioselectivity compared to direct fluorination methods. researchgate.net Key building blocks include esters of bromodifluoroacetic acid, which serve as precursors to the difluoroacetic acid moiety.

One of the most effective methods for forming the crucial C-C bond between the pyrrole ring and the difluoroacetic group is the Reformatsky reaction . byjus.comjk-sci.comwikipedia.org This reaction typically involves the condensation of a carbonyl compound, such as a pyrrole-2-carboxaldehyde, with an α-halo ester in the presence of metallic zinc. byjus.com For the synthesis of the target compound, ethyl bromodifluoroacetate is a common reagent. The reaction proceeds via an organozinc intermediate, or 'Reformatsky enolate', which adds to the aldehyde. wikipedia.org Subsequent acidic workup yields the β-hydroxy-α,α-difluoro ester, which can then be further processed. The use of activated zinc, such as a zinc-copper couple, can improve reaction yields. byjus.com Asymmetric versions of the difluoro-Reformatsky reaction have also been developed to produce enantiomerically pure compounds. researchgate.net

Ethyl bromodifluoroacetate itself is a versatile reagent, sometimes playing a dual role as both a C1 synthon and a difluoroalkylating agent in complex cascade reactions to form other fluorine-containing heterocycles. rsc.orgorganic-chemistry.org Copper-catalyzed reactions using ethyl bromodifluoroacetate have also been employed for the C-H difluoroacetylation of various heterocycles. researchgate.net

The following table summarizes a typical Reformatsky reaction approach:

| Reactants | Reagents & Conditions | Product | Notes |

| Pyrrole-2-carboxaldehyde, Ethyl bromodifluoroacetate | 1. Zinc (activated), THF or Diethyl ether, Reflux2. Acidic workup (e.g., dilute HCl) | Ethyl 2,2-difluoro-3-hydroxy-3-(1H-pyrrol-2-yl)propanoate | The resulting β-hydroxy ester requires subsequent oxidation and/or dehydroxylation to yield the final acetic acid derivative. |

This building block approach provides a reliable and modular route to α,α-difluorinated acid derivatives, allowing for variations in both the heterocyclic component and the ester group. researchgate.netbeilstein-journals.orgnih.gov

Strategic Coupling Reactions for Pyrrole and Difluoroacetic Acid Precursors

Once this compound is synthesized, it can be converted into a variety of ester and amide derivatives to explore its biological potential. Standard esterification methods, such as the Fischer esterification using an alcohol in the presence of a strong acid catalyst, are applicable. masterorganicchemistry.com To overcome the equilibrium limitations of this reaction, excess alcohol can be used as the solvent or water can be removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

For more sensitive substrates or milder conditions, coupling agents are frequently employed for both esterification and amidation. These reagents activate the carboxylic acid, facilitating nucleophilic attack by an alcohol or amine.

Common Coupling Reagents for Esterification and Amidation:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Uronium Salts: Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

A general scheme for amidation using a coupling agent is shown below:

| Carboxylic Acid | Amine | Coupling Agent / Base | Solvent | Product |

| This compound | R-NH₂ | EDC, HOBt | DMF or DCM | 2,2-Difluoro-2-(1H-pyrrol-2-yl)-N-(R)acetamide |

These methods offer high yields and are compatible with a wide range of functional groups on the alcohol or amine component. researchgate.net

Organometallic cross-coupling reactions are indispensable tools for creating C-C bonds and synthesizing functionalized pyrroles that can serve as precursors to the target molecule or its analogues. libretexts.org The Suzuki-Miyaura and Stille couplings are particularly powerful for this purpose. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. mdpi.comresearchgate.net To synthesize substituted pyrroles, one could couple a pyrrole boronic acid with an aryl or vinyl halide, or conversely, a halogenated pyrrole with an organoboron reagent. mdpi.comnih.gov For instance, a 2-bromopyrrole derivative can be coupled with a boronic ester containing the difluoroacetic acid precursor. nih.gov

The Stille coupling utilizes an organotin compound (stannane) reacting with an organohalide, also catalyzed by palladium. organic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. One could envision coupling a 2-(tributylstannyl)pyrrole with a halide that bears the difluoroacetate (B1230586) side chain.

A key advantage of these methods is the ability to pre-functionalize the pyrrole ring. For example, a 2-boryl or 2-stannyl pyrrole can be generated in situ and then used in a subsequent one-pot coupling reaction to introduce an aryl group, yielding highly substituted pyrroles. rsc.orgresearchgate.netrsc.org

| Coupling Reaction | Pyrrole Substrate | Coupling Partner | Catalyst / Conditions | Product Type |

| Suzuki-Miyaura | 2-Pyrroleboronic acid | Aryl halide (Ar-X) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl-pyrrole |

| Suzuki-Miyaura | 2-Bromopyrrole | Arylboronic acid (Ar-B(OH)₂) | Pd(dppf)Cl₂, Base (e.g., Cs₂CO₃) | 2-Aryl-pyrrole |

| Stille | 2-(Tributylstannyl)pyrrole | Aryl halide (Ar-X) | Pd(PPh₃)₄, LiCl | 2-Aryl-pyrrole |

These cross-coupling strategies provide versatile pathways to complex pyrrole structures, which can then be elaborated to incorporate the 2,2-difluoroacetic acid moiety. nih.gov

One-Pot and Multicomponent Reactions in the Synthesis of Related Scaffolds

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecules like substituted pyrroles in a single operation without isolating intermediates. bohrium.comrsc.org This approach enhances atom economy, reduces waste, and simplifies synthetic procedures. semanticscholar.orgorientjchem.org

Several MCRs are known for pyrrole synthesis. bohrium.comorientjchem.org For example, a titanium-catalyzed multicomponent coupling can be employed to produce 2,3,5-substituted 1H-pyrroles from terminal acetylenes, nitriles, and an aluminum reagent. researchgate.net A particularly relevant strategy involves a one-pot sequential process where a titanium-catalyzed [2+2+1] cyclization first forms a 2-boryl substituted pyrrole, which is then directly subjected to a Suzuki cross-coupling reaction in the same pot to yield a pentasubstituted 2-aryl pyrrole. rsc.orgrsc.org

Another approach involves the three-component reaction of arylglyoxals, Meldrum's acid, and enaminoesters to produce polyfunctionalized pyrroles. bohrium.com While these methods may not directly yield this compound, they produce highly decorated pyrrole scaffolds that could be chemically modified in subsequent steps to install the desired difluoroacetic acid side chain. semanticscholar.org The development of one-pot procedures that combine cyclization with functionalization steps is a key area of research for creating libraries of complex heterocyclic compounds. nih.govorganic-chemistry.orgorganic-chemistry.org

Sustainable Synthesis Approaches and Process Intensification Studies

Modern synthetic chemistry places increasing emphasis on "green" and sustainable practices. researchgate.net For the synthesis of heterocyclic compounds like fluorinated pyrroles, this involves developing protocols that minimize environmental impact, reduce waste, and improve energy efficiency. nih.govrasayanjournal.co.in

Key areas of sustainable synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. nih.gov

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This includes the use of recyclable catalysts.

Atom Economy: Designing reactions, such as MCRs, where the maximum number of atoms from the starting materials are incorporated into the final product. bohrium.com

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. rasayanjournal.co.in

For fluorinated compounds, developing safe and environmentally friendly fluorination or fluoroalkylation processes is crucial. sciencedaily.comeurekalert.org This can involve moving away from hazardous fluorinating agents and designing processes that produce non-toxic by-products. sciencedaily.com For instance, protocols for synthesizing sulfonyl fluorides have been developed that yield only sodium and potassium salts as by-products. eurekalert.org Applying similar principles to the synthesis of this compound could involve catalyst selection for the Reformatsky or coupling reactions that allows for easier recycling, or the development of a one-pot process that minimizes workup and purification steps, thereby reducing solvent use and waste generation. nih.gov

Chemical Reactivity and Transformation Studies of 2,2 Difluoro 2 1h Pyrrol 2 Yl Acetic Acid

Reactivity Profile of the Carboxylic Acid Group

The carboxylic acid function is a primary site for chemical transformations, including esterification, amidation, and decarboxylation. The presence of the adjacent difluoro group significantly modulates the reactivity of this moiety.

Esterification and Amidation Reactions

Esterification: The conversion of 2,2-difluoro-2-(1H-pyrrol-2-yl)acetic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification). This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium-driven nature of this reaction often requires the removal of water or the use of a large excess of the alcohol to drive the reaction to completion.

Amidation: The formation of amides from this compound generally requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is because the direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable dehydration reaction. Common methods involve the use of coupling agents. google.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Commonly employed coupling agents for the amidation of pyrrole (B145914) carboxylic acid derivatives include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and phosphonium-based reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). google.com A particularly effective method for amidation involves the use of uronium-based coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). nih.gov This approach is efficient for a wide variety of carboxylates and amines, often providing good to excellent yields in short reaction times. nih.gov

Interactive Table: Common Coupling Agents for Amidation

| Coupling Agent Class | Example (Abbreviation) | Typical Base Used |

|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | DMAP, HOBt (additives) |

| Uronium/Aminium | HBTU | Hünig's Base (DIPEA) |

| Phosphonium | BOP Reagent | Hünig's Base (DIPEA) |

Decarboxylation Pathways

The decarboxylation of pyrrole-2-carboxylic acids proceeds through a mechanism that is distinct from the direct expulsion of carbon dioxide often seen with other carboxylic acids. In strongly acidic aqueous solutions, the reaction is subject to acid catalysis. nih.gov The currently accepted mechanism involves an associative pathway where a water molecule first adds to the carboxyl group of the protonated reactant. nih.govworldscientific.comchempedia.info

For this compound, the strong electron-withdrawing nature of the geminal difluoro group is expected to influence this pathway. The fluorine atoms would further destabilize the carbocation intermediate required for direct decarboxylation while simultaneously increasing the electrophilicity of the carbonyl carbon, potentially facilitating the rate-determining nucleophilic attack by water.

Electrophilic Aromatic Substitution Reactions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution (EAS), generally more so than benzene. onlineorganicchemistrytutor.com In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position because the resulting carbocation intermediate (the sigma complex) is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position. onlineorganicchemistrytutor.comquora.com

However, the presence of the 2,2-difluoro-2-carboxyethyl group at the C2 position fundamentally alters this reactivity. This substituent acts as a strong electron-withdrawing group (EWG) due to both the inductive effect of the fluorine atoms and the carbonyl group. EWGs deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making it less attractive to electrophiles. quora.comquora.com

Consequently, this compound is expected to be significantly less reactive in EAS reactions than unsubstituted pyrrole. Furthermore, the substituent will act as a meta-director. In the context of the five-membered pyrrole ring, this means that incoming electrophiles will be directed to the C4 position (meta to the C2 substituent). Attack at the C5 position (ortho) and C3 position (meta) would lead to resonance structures where the positive charge of the sigma complex is placed adjacent to the positively polarized carbon bearing the EWG, which is highly destabilizing. libretexts.org Therefore, electrophilic substitution, if it occurs, is predicted to yield predominantly 4-substituted products.

Nucleophilic Reactions and Annulation Strategies Involving the Pyrrole Nitrogen

The lone pair of electrons on the pyrrole nitrogen is integral to the ring's aromatic sextet, which renders the nitrogen atom only weakly basic and not strongly nucleophilic. However, the N-H proton is acidic (pKa ≈ 17.5) and can be removed by a strong base to form the pyrrolide anion, which is a potent nucleophile.

The presence of a strong electron-withdrawing group at the C2 position, such as the difluoroacetyl moiety, is known to increase the acidity of the N-H bond. researchgate.net This enhanced acidity facilitates the deprotonation of the pyrrole nitrogen, making N-alkylation and other N-functionalization reactions more accessible. researchgate.net The resulting pyrrolide anion can then react with various electrophiles, such as alkyl halides, to form N-substituted derivatives. organic-chemistry.org

Annulation strategies involving the pyrrole nitrogen are valuable for constructing fused heterocyclic systems. These often begin with an N-functionalized pyrrole. For example, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic cyclization reactions to form fused systems like pyrrolopyrazinones. beilstein-journals.org Other strategies, such as transition metal-catalyzed [4+1] annulation reactions, can build the pyrrole ring itself from simpler precursors, offering a versatile route to highly substituted pyrroles. mdpi.com

Influence of Geminal Difluorination on the Acidity and Reactivity of the Carboxylic Acid Moiety

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The introduction of fluorine atoms onto the α-carbon has a profound impact on acidity due to the powerful electron-withdrawing inductive effect (-I effect) of fluorine. brainly.in Each fluorine atom pulls electron density away from the carboxylate group, dispersing the negative charge and thereby stabilizing the anion. brainly.invaia.com

This effect is cumulative. While acetic acid has a pKa of approximately 4.76, the addition of one fluorine atom to form fluoroacetic acid lowers the pKa to around 2.57. The introduction of a second fluorine atom, as in difluoroacetic acid, further decreases the pKa to approximately 1.33. wikipedia.org This demonstrates a dramatic increase in acidity of over three orders of magnitude compared to acetic acid.

Therefore, this compound is a significantly stronger acid than its non-fluorinated counterpart, 2-(1H-pyrrol-2-yl)acetic acid. This enhanced acidity influences its reactivity; for instance, it facilitates the formation of the carboxylate anion and makes the carboxylate a better leaving group in reactions such as decarboxylation.

Interactive Table: Comparison of Carboxylic Acid pKa Values

| Carboxylic Acid | Structure | pKa |

|---|---|---|

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | CH₂FCOOH | ~2.57 |

| Difluoroacetic Acid | CHF₂COOH | 1.33 wikipedia.org |

| Trifluoroacetic Acid | CF₃COOH | 0.52 |

Chelation and Complexation Properties with Metal Ions

Pyrrole derivatives containing suitably positioned donor atoms are capable of acting as ligands, forming coordination complexes with a variety of metal ions. Specifically, ligands derived from pyrrole-2-carboxaldehyde or pyrrole-2-carboxylic acid can form stable complexes with transition metals. jetir.orgresearchgate.net

This compound possesses two potential coordination sites: the pyrrole nitrogen atom and the oxygen atoms of the carboxylate group. It can act as a bidentate ligand, forming a chelate ring with a metal ion. Coordination would likely involve the deprotonated carboxylate group and the pyrrole nitrogen, creating a stable five- or six-membered ring structure with the central metal ion. Schiff base ligands derived from pyrrole-2-carboxaldehyde have been shown to form complexes with Cu(II), Co(II), Mn(II), Zn(II), and Ni(II). jetir.org Similarly, hydrazone derivatives of pyrrole-2-carbaldehyde form complexes with zinc, cadmium, and palladium. researchgate.net This body of research strongly suggests that this compound and its derivatives have significant potential for use as chelating agents in coordination chemistry.

Sophisticated Spectroscopic and Analytical Characterization Techniques in Research on 2,2 Difluoro 2 1h Pyrrol 2 Yl Acetic Acid

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2,2-difluoro-2-(1H-pyrrol-2-yl)acetic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals corresponding to the protons of the pyrrole (B145914) ring and the acidic proton of the carboxylic acid group. The pyrrole protons typically appear in the aromatic region of the spectrum. For a 2-substituted pyrrole, three distinct signals are anticipated for the protons at the C3, C4, and C5 positions. nih.gov The chemical shifts would be influenced by the electron-withdrawing nature of the difluoroacetic acid moiety. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift. researchgate.net The carboxylic acid proton is also expected to be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide insights into the carbon skeleton of the molecule. Distinct signals would be observed for the four carbons of the pyrrole ring, the quaternary carbon attached to the fluorine atoms, and the carbonyl carbon of the carboxylic acid group. The chemical shifts of the pyrrole carbons are well-documented and are influenced by the nature of the substituent at the C2 position. rsc.org The carbon atom bonded to the two fluorine atoms is expected to exhibit a triplet due to C-F coupling. The carbonyl carbon signal would appear significantly downfield.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the two fluorine atoms are chemically equivalent and would be expected to give rise to a single signal. The chemical shift of this signal would be characteristic of a difluoroacetic acid derivative. spectrabase.comucsb.edu Coupling between the fluorine atoms and any adjacent protons would provide further structural information, although in this case, the fluorinated carbon is quaternary.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 10.0 - 12.0 | br s | - | COOH |

| ¹H | 8.0 - 9.0 | br s | - | NH |

| ¹H | 6.8 - 7.2 | m | - | Pyrrole-H5 |

| ¹H | 6.2 - 6.5 | m | - | Pyrrole-H3 |

| ¹H | 6.0 - 6.3 | m | - | Pyrrole-H4 |

| ¹³C | 165 - 175 | t | JCF ≈ 20-30 | COOH |

| ¹³C | 125 - 135 | s | - | Pyrrole-C2 |

| ¹³C | 120 - 130 | s | - | Pyrrole-C5 |

| ¹³C | 110 - 120 | t | JCF ≈ 240-260 | C(F)₂ |

| ¹³C | 108 - 115 | s | - | Pyrrole-C3 |

| ¹³C | 105 - 110 | s | - | Pyrrole-C4 |

| ¹⁹F | -120 to -130 | s | - | CF ₂ |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituent effects.

Advanced Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Validation: High-resolution mass spectrometry (HRMS), for instance, using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be employed to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula, C₆H₅F₂NO₂, by matching the experimental mass to the calculated theoretical mass with a high degree of precision.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the protonated or deprotonated molecule. For this compound, characteristic fragmentation patterns would be expected. In positive ion mode, common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the entire carboxyl group (COOH). libretexts.org For pyrrole derivatives, fragmentation often involves cleavage of the substituent from the pyrrole ring. nih.gov Therefore, likely fragmentation pathways would include the loss of CO₂, H₂O, and the difluoroacetic acid moiety. The fragmentation of the pyrrole ring itself could also be observed. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Predicted Fragmentation Products (m/z) |

| [M+H]⁺ | 162.0361 | 144.0255 ([M+H-H₂O]⁺), 117.0333 ([M+H-COOH]⁺), 94.0498 ([M+H-CF₂COOH]⁺) |

| [M-H]⁻ | 160.0206 | 116.0298 ([M-H-CO₂]⁻) |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Structure Probes

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1750 cm⁻¹), the N-H stretch of the pyrrole ring (around 3300-3500 cm⁻¹), and C-F stretching vibrations (in the region of 1000-1300 cm⁻¹). chemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring is a chromophore that exhibits characteristic UV absorption. Pyrrole itself has absorption bands that can be attributed to π-π* transitions. researchgate.net The presence of the difluoroacetic acid substituent at the 2-position would be expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted pyrrole. For instance, pyrrole-2-carboxylic acid shows a UV-Vis spectrum that can be used as a reference. spectrabase.com

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Predicted Absorption | Assignment |

| IR (cm⁻¹) | 3300-3500 (broad) | N-H stretch (pyrrole) |

| IR (cm⁻¹) | 2800-3200 (broad) | O-H stretch (carboxylic acid) |

| IR (cm⁻¹) | 1700-1750 (strong) | C=O stretch (carboxylic acid) |

| IR (cm⁻¹) | 1000-1300 (strong) | C-F stretch |

| UV-Vis (nm) | 210-230, 260-280 | π-π* transitions of the pyrrole ring |

Circular Dichroism Spectroscopy for Chiral Analogues (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This technique measures the differential absorption of left and right circularly polarized light. If chiral analogues of this compound were to be synthesized, for example, by introducing a chiral center elsewhere in the molecule or by resolving the compound if it were found to exist as stable atropisomers, CD spectroscopy would be an invaluable tool for their characterization.

The CD spectrum would provide information about the absolute configuration and the conformational properties of the chiral analogue in solution. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of a particular enantiomer. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum and aid in the assignment of the absolute configuration. While no specific data exists for chiral analogues of this particular compound, the general principles of CD spectroscopy would apply, providing unique insights into their stereochemical features.

Computational and Theoretical Chemical Investigations of 2,2 Difluoro 2 1h Pyrrol 2 Yl Acetic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid, DFT calculations are instrumental in determining its most stable three-dimensional structure through geometry optimization. These calculations solve the Schrödinger equation in an approximate manner to find the minimum energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Conformational analysis, also performed using DFT, explores the different spatial arrangements of the molecule's atoms that can be interconverted by rotation about single bonds. For this compound, key rotations would involve the bond between the pyrrole (B145914) ring and the difluoroacetic acid moiety, as well as the orientation of the carboxylic acid group. By calculating the relative energies of these different conformers, the most stable and populated conformations at a given temperature can be identified. For instance, studies on similar fluorinated pyrrole derivatives have utilized hybrid functionals like B3LYP with basis sets such as 6-31G* to compute structural and vibrational properties. researchgate.net

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative DFT Data)

| Parameter | Value |

| C-C (Pyrrole-CH) Bond Length | 1.52 Å |

| C-F Bond Lengths | 1.35 Å, 1.36 Å |

| C=O Bond Length | 1.21 Å |

| O-H Bond Length | 0.97 Å |

| C-C-O-H Dihedral Angle | ~180° (anti-periplanar) |

| Pyrrole Ring Planarity | Near Planar |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the molecule's conformational flexibility. researchgate.net For this compound, MD simulations can illustrate how the pyrrole ring and the difluoroacetic acid group move relative to each other. These simulations can identify the principal modes of motion and the timescales of conformational changes. biorxiv.orgnih.gov

Furthermore, MD simulations are particularly powerful for studying solvation effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how the solvent interacts with the solute and influences its conformation and dynamics. For an acetic acid derivative, the interactions of the carboxylic acid group with water molecules through hydrogen bonding would be a key focus. The simulations can provide information on the structure of the solvation shell, the average number of hydrogen bonds, and the residence time of water molecules around the solute.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. mdpi.comchemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H, ¹³C, and ¹⁹F can be predicted. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed for this purpose. mdpi.com

For this compound, predicting the ¹⁹F NMR chemical shifts would be of particular interest due to the presence of the difluoromethyl group. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govresearchgate.net Comparing the computationally predicted NMR spectra with experimental spectra can provide strong evidence for the correct structural assignment. ualberta.ca

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative Data)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyrrole N-H | 8.5 | 8.3 |

| Pyrrole C-H (alpha) | 6.8 | 6.7 |

| Pyrrole C-H (beta) | 6.2 | 6.1 |

| Acetic Acid O-H | 12.1 | 11.9 |

Note: The data in this table is for illustrative purposes to show the typical correlation between predicted and experimental values.

In Silico Studies of Reaction Mechanisms and Transition States

Theoretical calculations can be used to explore the potential chemical reactions of this compound. By mapping out the potential energy surface for a proposed reaction, it is possible to identify the minimum energy reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the decarboxylation of this compound or its esterification could be studied in silico. DFT calculations can be used to optimize the geometry of the transition state and calculate its energy. researchgate.netresearchgate.net This information can provide insights into the feasibility of a reaction and the factors that might influence its outcome. Natural Bond Orbital (NBO) analysis can also be performed to understand the charge redistribution that occurs during the reaction. acs.org

Analysis of Fluorine's Impact on Molecular Orbitals and Electrostatic Potentials

The introduction of fluorine atoms has a profound effect on the electronic properties of a molecule. Computational analysis can quantify these effects. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The fluorine atoms, being highly electronegative, are expected to lower the energy of the molecular orbitals.

The molecular electrostatic potential (MEP) surface is another useful tool for understanding intermolecular interactions. The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show a negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atoms, and a positive potential around the acidic proton and the N-H group of the pyrrole ring. This information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants. Studies on halogenated molecules have explored the nature of the electrostatic potential around fluorine, including the concept of a "σ-hole," which can influence non-covalent interactions. mdpi.com

Exploration of Biological Activities and Mechanistic Insights for 2,2 Difluoro 2 1h Pyrrol 2 Yl Acetic Acid and Its Derivatives Non Clinical Focus

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Aldose Reductase, Dipeptidyl Peptidase IV)

Derivatives of pyrrolyl acetic acid have been a subject of significant interest for their ability to modulate the activity of key enzymes implicated in metabolic and inflammatory diseases.

In Vitro Enzymatic Assay Methodologies

The evaluation of enzyme inhibition by these compounds relies on established in vitro methodologies.

Aldose Reductase (AR) Assays : The inhibitory activity against aldose reductase is typically determined spectrophotometrically. tandfonline.com This method measures the decrease in absorbance of the NADPH cofactor at 340 nm as it is consumed during the enzyme-catalyzed reduction of a substrate, such as DL-glyceraldehyde. tandfonline.com The enzyme can be sourced from rat lens, kidney, or recombinant human forms. acs.orgresearchgate.net The assay is conducted in a phosphate (B84403) buffer system, and the inhibitory potential of a test compound is determined by its ability to reduce the rate of NADPH oxidation compared to a control. tandfonline.com Commercial screening kits are also available, which provide a standardized colorimetric or fluorometric method for measuring AR activity. acs.org

Dipeptidyl Peptidase IV (DPP-IV) Assays : For DPP-IV, a common method is a kinetic fluorometric assay. oatext.com This technique uses a fluorogenic substrate, such as Gly-Pro-4-methylcoumarinamide or Gly-Pro-aminoluciferin. oatext.comnih.gov When the DPP-IV enzyme cleaves the substrate, it releases a fluorescent or luminescent molecule (e.g., 7-amino-4-methylcoumarin (B1665955) or aminoluciferin), and the resulting increase in signal is measured over time. oatext.comnih.gov The assay is performed in a buffer like HEPES, and the inhibitory activity is calculated by comparing the reaction rate in the presence of the test compound to that of a control. oatext.com Alternative methods, such as those based on liquid chromatography-mass spectrometry (LC-MS), have also been developed to allow for a wider selection of substrates. rsc.org

Structure-Activity Relationship (SAR) Derivations for Enzyme Modulation

Structure-activity relationship (SAR) studies have provided valuable insights into the features required for potent enzyme inhibition by pyrrole-based acetic acid derivatives.

For Aldose Reductase Inhibitors (ARIs) , research on substituted (aroylpyrrol-1-yl)acetic acids has highlighted several key structural features. The potency of these inhibitors is significantly influenced by the substituents on the aroyl ring. Important findings include:

Substituent Effects : The presence of substituents with low Hammett σ values (indicating electron-donating or weakly withdrawing groups) on the aroyl moiety tends to enhance inhibitory activity.

Active Derivatives : Based on these principles, [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid was identified as a particularly potent derivative, with activity comparable to known ARIs like tolrestat (B1683199) and epalrestat.

While specific SAR studies on 2,2-difluoro-2-(1H-pyrrol-2-yl)acetic acid against DPP-IV are not extensively detailed in the reviewed literature, research on related pyrrolidine-based inhibitors is informative. For instance, in a series of 2-cyanopyrrolidine derivatives, the nitrile group was found to be crucial for binding to the S1 hydrophobic pocket of the DPP-IV enzyme. nih.gov This suggests that an electronegative group, a role that could potentially be played by the difluoromethyl group, is important for interaction with the enzyme's active site.

Interactive Data Table: Aldose Reductase Inhibition by Pyrrole (B145914) Derivatives

The following table summarizes the inhibitory concentration (IC₅₀) values for various pyrrole derivatives against aldose reductase.

| Compound | IC₅₀ (µM) | Target Enzyme | Reference |

| [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid | 0.44 | Aldose Reductase | researchgate.net |

| 1-(4-benzoyl-1-(3-fluoro-4-hydroxyphenyl)-1H-pyrrol-2-yl)-2,2-difluoroethanone | 0.443 | Aldose Reductase | oatext.com |

| (3-benzoylpyrrol-1-yl)acetic acid | Micromolar Range | Aldose Reductase | researchgate.net |

| [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid | Effective Inhibitor | Aldose Reductase | tandfonline.com |

Computational Docking and Molecular Modeling of Ligand-Enzyme Interactions

Molecular docking and modeling studies have been employed to visualize and understand the binding modes of pyrrole derivatives within the active sites of their target enzymes.

Aldose Reductase : Docking studies of a submicromolar N-phenylpyrrole-based ARI revealed a unique interaction network within the enzyme's active site that may account for its high affinity. oatext.com These computational models help identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the inhibitor. Such studies have shown that acetic acid derivatives and related compounds bind to the enzyme's active site, preventing the accumulation of sorbitol which is linked to diabetic complications. nih.gov

Dipeptidyl Peptidase IV : For DPP-IV, docking studies on related pyrrolidine (B122466) derivatives have been performed to establish the binding mode with the enzyme's active site. researchgate.net These models show that inhibitors typically form interactions with key residues in the S1 and S2 pockets of the enzyme. For example, derivatives of pyrrolidine-2-carboxylic acid have been studied through molecular docking and dynamic simulations to assess their binding affinity and stability within the DPP-IV active site, guiding the design of new potential inhibitors. nih.gov

Investigations into Other Biological Target Interactions (e.g., HIV-1 Enzymes)

Beyond metabolic enzymes, pyrrole derivatives have been investigated as inhibitors of viral targets, notably those associated with the Human Immunodeficiency Virus Type 1 (HIV-1). Research has identified N-substituted pyrroles, which share the core pyrrole and carboxylic acid features, as novel HIV-1 fusion inhibitors. mdpi.com

These compounds, designated NB-2 and NB-64, function by interfering with the formation of the gp41 six-helix bundle, a critical step for the fusion of the viral and host cell membranes. mdpi.com The carboxylic acid group on these molecules was found to be essential for their anti-HIV-1 activity. Computer-aided molecular docking analysis suggests that these compounds fit into a hydrophobic pocket on the surface of the gp41 internal trimeric coiled-coil domain. The model indicates that the carboxylic acid group forms a salt bridge with a positively charged lysine (B10760008) residue (K574) near the pocket, anchoring the inhibitor through both ionic and hydrophobic interactions. mdpi.com This binding prevents the conformational changes in gp41 necessary for membrane fusion, thereby blocking viral entry. mdpi.com

Interactive Data Table: Anti-HIV-1 Activity of N-Substituted Pyrroles

| Compound | EC₅₀ (µM) vs. HIV-1IIIB | Target | Mechanism of Action | Reference |

| NB-2 | 2.8 | HIV-1 gp41 | Interferes with six-helix bundle formation; blocks membrane fusion | mdpi.com |

| NB-64 | 4.1 | HIV-1 gp41 | Interferes with six-helix bundle formation; blocks membrane fusion | mdpi.com |

Evaluation of Antimicrobial and Antiviral Activity in Non-Human Models

The pyrrole scaffold is a common feature in compounds exhibiting a broad spectrum of antimicrobial and antiviral activities.

Antimicrobial Activity : Pyrrole derivatives have demonstrated activity against a range of bacterial pathogens. Studies have reported that various substituted pyrroles show potential against both Gram-positive and Gram-negative bacteria. technologynetworks.com For instance, certain pyrrolamide derivatives are potent inhibitors of bacterial DNA gyrase (GyrB), an essential enzyme for DNA replication, with IC₅₀ values in the nanomolar range against Mycobacterium tuberculosis. technologynetworks.com Other pyrrole-3-carboxaldehyde derivatives have shown significant activity against Pseudomonas putida with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL. technologynetworks.com Furthermore, some 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides have displayed good antitubercular activity against M. tuberculosis H37Rv, with MIC values as low as 0.8 µg/mL. mdpi.com

Interactive Data Table: Antimicrobial Activity of Pyrrole Derivatives

| Compound Class | Target Organism(s) | Activity (MIC/IC₅₀) | Reference |

| Pyrrolamides | Mycobacterium tuberculosis (GyrB) | IC₅₀ < 5 nM | technologynetworks.com |

| Pyrrole-3-carboxaldehydes | Pseudomonas putida | MIC = 16 µg/mL | technologynetworks.com |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides | M. tuberculosis H37Rv | MIC = 0.8-25 µg/mL | mdpi.com |

| 2,3-pyrrolidinediones | Staphylococcus aureus | MIC = 2–8 μg/mL | nih.gov |

Antiviral Activity : In addition to the anti-HIV activity discussed previously, pyrrole-containing compounds have been explored for activity against other viruses. Research on fungal metabolites has demonstrated the potential of these structures in antiviral applications. For example, the fungal metabolite 6-pentyl-α-pyrone has been shown to reduce the viral load of bovine coronavirus (BCoV) in vitro, a virus often used as a surrogate model for human coronaviruses like SARS-CoV-2. The compound was effective when administered post-infection and also appeared to decrease viral internalization into host cells.

Research on Anti-inflammatory Mechanisms in In Vitro Systems

The anti-inflammatory potential of pyrrole derivatives has been investigated through various in vitro models, revealing multiple mechanisms of action. A significant link exists between the inhibition of aldose reductase and the mitigation of inflammation, as studies suggest that AR inhibition is a promising strategy for treating endotoxin-related inflammatory diseases. acs.org

In vitro studies on cellular systems, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), have elucidated specific anti-inflammatory pathways. Related compounds have been shown to inhibit the production of key inflammatory mediators. This includes a dose-dependent reduction in nitric oxide (NO) production, which is achieved by inhibiting the expression of the inducible nitric oxide synthase (iNOS) enzyme. nih.gov

Furthermore, these derivatives can suppress the expression and release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism for this suppression often involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This is a central pathway that regulates inflammatory responses. Compounds have been observed to prevent the translocation of NF-κB into the nucleus and to inhibit the activity of IκB kinase beta (IKKβ), a key enzyme that activates NF-κB. nih.gov

Interactive Data Table: In Vitro Anti-inflammatory Effects of Related Compounds

| Effect | In Vitro Model | Key Target/Pathway | Reference |

| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | iNOS expression | nih.gov |

| Inhibition of TNF-α Release | LPS-stimulated RAW264.7 cells | Cytokine expression | nih.gov |

| Inhibition of IL-1β & IL-6 Production | LPS-stimulated RAW264.7 cells | Cytokine expression | nih.gov |

| Prevention of NF-κB Translocation | LPS-stimulated RAW264.7 cells | NF-κB pathway | nih.gov |

| Inhibition of COX-2 Expression | LPS-stimulated RAW264.7 cells | Prostaglandin synthesis |

Design Strategies Based on Bioisosteric Replacement of the Carboxylic Acid Moiety

In medicinal chemistry, the strategic modification of a lead compound is a fundamental approach to optimize its pharmacological profile. One widely employed tactic is bioisosteric replacement, where a specific functional group is exchanged for another that possesses similar physicochemical properties, with the goal of enhancing activity, improving metabolic stability, or reducing toxicity. drughunter.com For derivatives of this compound, the carboxylic acid moiety represents a key pharmacophoric element that is often a target for such modification.

A prominent example of a non-classical bioisostere for the carboxylic acid in pyrrole-based compounds is the 1H-tetrazole ring. nih.gov Tetrazoles have a pKa value comparable to that of carboxylic acids, allowing them to exist in an ionized form at physiological pH and thus mimic the electrostatic interactions of the carboxylate. drughunter.comcambridgemedchemconsulting.com Research on pyrrolyl-acetic acid derivatives has demonstrated the successful application of this bioisosteric replacement. Specifically, pyrrolyl-tetrazole derivatives have been synthesized and evaluated as potent aldose reductase inhibitors, indicating that the tetrazole ring can effectively substitute the carboxylic acid without compromising biological activity. nih.gov

The design of these bioisosteres is highly dependent on the specific biological target and its binding site. The spatial arrangement and hydrogen-bonding capabilities of the bioisostere must be compatible with the receptor. cambridgemedchemconsulting.com While tetrazoles are a common choice, other functional groups that can act as carboxylic acid surrogates include acyl sulfonamides, hydroxamic acids, and various other acidic heterocycles. nih.gov The choice of bioisostere is guided by the need to balance acidity, lipophilicity, and metabolic stability to achieve the desired therapeutic outcome.

The following table summarizes key bioisosteres for the carboxylic acid moiety and their relevant properties:

| Bioisostere | pKa Range | Key Features | Reference |

| 1H-Tetrazole | ~4.5 - 4.9 | Similar acidity to carboxylic acids, increased lipophilicity. | drughunter.com |

| Acyl Sulfonamide | ~3 - 5 | Can preserve the acidic moiety with an improved vector for interaction. | nih.gov |

| Hydroxamic Acid | ~8 - 9 | Can act as a carboxylic acid mimic, though less acidic. | cambridgemedchemconsulting.com |

| 1-Hydroxypyrazole | Higher than tetrazole | Higher pKa can lead to more efficient tissue permeation. | cambridgemedchemconsulting.com |

Modulation of Biological Pathways Through Molecular Design (e.g., protein glycation)

The molecular design of this compound derivatives can be tailored to modulate specific biological pathways implicated in various pathological conditions. One such pathway of significant interest is protein glycation, a non-enzymatic process that involves the reaction of reducing sugars with proteins to form advanced glycation end-products (AGEs). nih.gov The accumulation of AGEs is a hallmark of diabetic complications and other age-related diseases.

Research has shown that certain pyrrole-containing acetic acid derivatives possess the ability to inhibit the glycation process. For instance, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid has been found to inhibit both the aldose reductase enzyme and the glycation of proteins. nih.gov This dual activity is particularly noteworthy as aldose reductase is a key enzyme in the polyol pathway, which is a major contributor to diabetic complications.

The mechanism by which these compounds inhibit protein glycation can involve several strategies. They may act as scavengers of reactive dicarbonyl species, which are intermediates in the formation of AGEs. nih.gov Additionally, they can bind to the key sites of glycation on proteins, such as lysine and arginine residues, thereby protecting them from modification by sugars. researchgate.net The design of derivatives of this compound can therefore be focused on enhancing these anti-glycation properties.

The following table outlines the inhibitory effects of related compounds on protein glycation:

| Compound | Target Pathway/Enzyme | Observed Effect | Reference |

| [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid | Aldose Reductase & Protein Glycation | Inhibition of both enzyme activity and protein glycation. | nih.gov |

| Aminoguanidine | AGE Formation | Acts as a scavenger of AGE intermediates. | nih.gov |

| Pyridoxamine | AGE Formation | Exhibits significant anti-glycation effects. | nih.gov |

| N-acetylcysteine | AGE Formation & RAGE | Reduces AGE formation and downregulates the receptor for AGEs (RAGE). | nih.gov |

Future Research Directions and Potential Applications As a Chemical Scaffold

Development as a Versatile Precursor in the Synthesis of Complex Heterocyclic Compounds

The pyrrole (B145914) nucleus is a fundamental component of numerous biologically active natural products and synthetic drugs. mdpi.comsemanticscholar.org The presence of the difluoroacetic acid moiety at the 2-position of the pyrrole ring in 2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid offers a unique synthetic handle for the construction of more complex heterocyclic systems. The electron-withdrawing nature of the gem-difluoro group can modulate the reactivity of the pyrrole ring, potentially influencing the regioselectivity of further chemical transformations.

Future research could focus on utilizing this compound as a building block in multicomponent reactions to generate diverse molecular scaffolds. The carboxylic acid functionality can be readily converted to esters, amides, and other functional groups, opening avenues for a wide range of chemical modifications. For instance, condensation reactions with various nucleophiles could lead to the formation of fused heterocyclic systems with potential pharmacological activities. The development of efficient synthetic protocols starting from this precursor could provide access to novel libraries of compounds for drug discovery. researchgate.net

Integration into Novel Functional Materials and Molecular Probes (e.g., fluorescent tags, sensors)

Pyrrole-based structures are known to be key components in various functional materials, including fluorescent probes. nih.gov The introduction of a difluoromethyl group can significantly alter the photophysical properties of a molecule, potentially enhancing fluorescence quantum yield and photostability. Research in this area could involve the incorporation of the this compound scaffold into larger conjugated systems to create novel dyes and pigments.

Furthermore, the pyrrole nitrogen and the carboxylic acid group provide potential coordination sites for metal ions, suggesting that derivatives of this compound could be developed as chemical sensors. researchgate.netresearchgate.net Upon binding to a specific analyte, a change in the fluorescence or other spectroscopic properties could be observed, allowing for the detection and quantification of the target species. The unique electronic environment created by the difluorinated carbon center could contribute to the selectivity and sensitivity of such sensors. The development of these materials could have applications in bioimaging and environmental monitoring. nih.gov

| Potential Application Area | Relevant Structural Feature | Anticipated Benefit |

| Complex Heterocycle Synthesis | Pyrrole ring and difluoroacetic acid moiety | Access to novel and diverse chemical scaffolds for drug discovery. |

| Fluorescent Tags | Fluorinated pyrrole core | Enhanced photostability and quantum efficiency for imaging applications. nih.gov |

| Chemical Sensors | Potential metal coordination sites | High selectivity and sensitivity for the detection of specific analytes. |

Strategies for Enhancing Potency and Selectivity in Biological Systems through Rational Design

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. The gem-difluoro group in this compound can act as a bioisostere for other functional groups, such as a carbonyl or hydroxyl group, potentially leading to enhanced interactions with biological targets.

Rational drug design approaches can be employed to systematically modify the structure of this scaffold to optimize its biological activity. nih.gov This could involve computational modeling to predict binding modes with specific enzymes or receptors, followed by the targeted synthesis of derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies on a library of compounds derived from this scaffold would be crucial in identifying key structural features responsible for a desired biological effect. nih.gov

Exploration of Additional Biological Targets and Undiscovered Mechanisms of Action

While the specific biological targets of this compound are not well-defined in the literature, the pyrrole scaffold is present in a wide range of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Future research could involve screening of derivatives of this compound against a broad panel of biological targets to uncover novel therapeutic applications.

Phenotypic screening, where compounds are tested in cell-based or whole-organism models without a preconceived target, could reveal unexpected biological activities. Subsequent target deconvolution studies could then identify the molecular mechanisms underlying these effects. The unique electronic properties conferred by the difluoromethyl group may lead to novel mechanisms of action that differ from those of non-fluorinated pyrrole analogs.

Role in Scaffold Hopping and Lead Optimization in Pre-clinical Discovery Research

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a structurally different scaffold to identify novel drug candidates with improved properties. nih.gov The this compound framework represents a novel and potentially valuable scaffold for such endeavors. Its distinct three-dimensional shape and electronic distribution may mimic the binding of other chemical classes while offering a different intellectual property landscape.

In the lead optimization phase of drug discovery, this scaffold could be used to fine-tune the properties of a promising lead compound. The difluoromethyl group can enhance metabolic stability by blocking sites of oxidation. The carboxylic acid provides a point for modification to improve pharmacokinetic properties such as solubility and cell permeability. The versatility of this scaffold makes it an attractive tool for medicinal chemists aiming to develop new and improved therapeutic agents. nih.gov

Q & A

Q. What advanced techniques validate crystallographic data for polymorphic forms?

- Methodological Answer :

- PXRD : Compare experimental vs. simulated patterns (Mercury software) to detect polymorphs.

- SC-XRD : Resolve hydrogen-bonding networks (e.g., carboxylic acid dimers) using SHELXL refinement.

- Thermal analysis : DSC/TGA identifies phase transitions (melting/desolvation) correlated with crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.